2-Fluoro-5-iodonicotinaldehyde
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Overview
Description
2-Fluoro-5-iodonicotinaldehyde is an organic compound with the molecular formula C6H3FINO. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are replaced by fluorine and iodine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodonicotinaldehyde typically involves halogenation reactions. One common method is the iodination of 2-fluoronicotinaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the halogenation reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation: The major product is 2-Fluoro-5-iodonicotinic acid.
Reduction: The major product is 2-Fluoro-5-iodonicotinalcohol.
Coupling Reactions: Various biaryl compounds are formed.
Scientific Research Applications
2-Fluoro-5-iodonicotinaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to pharmacologically active molecules.
Material Science: It is used in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodonicotinaldehyde depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In medicinal chemistry, its biological activity is determined by the functional groups introduced during synthesis. The molecular targets and pathways involved are specific to the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodonicotinaldehyde: Similar structure but with iodine at position 4 instead of 5.
2-Fluoro-3-iodonicotinaldehyde: Iodine at position 3.
2-Fluoro-6-iodonicotinaldehyde: Iodine at position 6.
Uniqueness
2-Fluoro-5-iodonicotinaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis in organic and medicinal chemistry .
Properties
Molecular Formula |
C6H3FINO |
---|---|
Molecular Weight |
251.00 g/mol |
IUPAC Name |
2-fluoro-5-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3FINO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H |
InChI Key |
CJJRKONHJAZYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)F)I |
Origin of Product |
United States |
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